

# Zoldonrasib in Oncology: A Comparative Analysis of Disease Control Rates in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**Zoldonrasib** (RMC-9805), an investigational, orally bioavailable, covalent tri-complex inhibitor of the KRAS G12D mutation, has demonstrated promising antitumor activity in early-phase clinical trials. This guide provides a comparative analysis of the disease control rate (DCR) of **Zoldonrasib** with alternative therapies, supported by available clinical trial data and detailed experimental protocols.

# Disease Control Rate: Zoldonrasib vs. Standard of Care

The following table summarizes the disease control rates of **Zoldonrasib** in patients with KRAS G12D-mutated non-small cell lung cancer (NSCLC) and pancreatic ductal adenocarcinoma (PDAC), compared to the standard of care for these indications.



| Treatment                           | Indication                                        | Patient<br>Population                                          | Disease<br>Control<br>Rate (DCR)      | Objective<br>Response<br>Rate (ORR)   | Clinical<br>Trial<br>Identifier       |
|-------------------------------------|---------------------------------------------------|----------------------------------------------------------------|---------------------------------------|---------------------------------------|---------------------------------------|
| Zoldonrasib                         | Non-Small<br>Cell Lung<br>Cancer<br>(NSCLC)       | Previously<br>treated,<br>KRAS G12D-<br>mutated                | 89%[1][2][3]<br>[4][5][6]             | 61%[1][3][4]<br>[7]                   | NCT0604054<br>1[8]                    |
| Docetaxel                           | Non-Small Cell Lung Cancer (NSCLC)                | KRAS-mutant<br>(not specific<br>to G12D)                       | 37% - 60%[9]                          | 10% - 15%[1]<br>[2][5]                | Not specified<br>in search<br>results |
| Zoldonrasib                         | Pancreatic Ductal Adenocarcino ma (PDAC)          | Previously<br>treated,<br>KRAS G12D-<br>mutated                | 80%[10]                               | 30%[10]                               | NCT0604054<br>1[8]                    |
| FOLFIRINOX                          | Pancreatic Ductal Adenocarcino ma (PDAC)          | First-line,<br>metastatic<br>(not specific<br>to KRAS<br>G12D) | Not specified in search results       | Not specified<br>in search<br>results | Not specified<br>in search<br>results |
| Gemcitabine<br>+ nab-<br>paclitaxel | Pancreatic<br>Ductal<br>Adenocarcino<br>ma (PDAC) | First-line,<br>metastatic<br>(not specific<br>to KRAS<br>G12D) | Not specified<br>in search<br>results | Not specified<br>in search<br>results | Not specified<br>in search<br>results |

Note: The disease control rate for docetaxel is for a broader population of KRAS-mutant NSCLC and not specific to the G12D mutation. Data for FOLFIRINOX and Gemcitabine + nab-paclitaxel in the specific KRAS G12D-mutated PDAC population were not available in the search results.

# Experimental Protocols Zoldonrasib (RMC-9805-001 Clinical Trial)



The data for **Zoldonrasib** is derived from the Phase 1/1b, multicenter, open-label clinical trial NCT06040541.[8]

- Objective: To evaluate the safety, tolerability, pharmacokinetics, and preliminary clinical activity of **Zoldonrasib** in participants with advanced KRAS G12D-mutant solid tumors.[10]
   [11]
- Inclusion Criteria:
  - Pathologically documented, locally advanced or metastatic solid tumor with a KRAS G12D mutation.[10]
  - Progression or intolerance to prior standard therapy.[10]
  - ECOG performance status of 0 or 1.[10]
- Exclusion Criteria:
  - Primary central nervous system (CNS) tumors.[10][11]
  - Active brain metastases.[10][11]
  - Prior treatment with a KRAS G12D inhibitor.[10][11]
- Dosage and Administration: Zoldonrasib was administered orally, with dose escalation to determine the recommended Phase 2 dose.[8]

### **Signaling Pathway and Mechanism of Action**

**Zoldonrasib** is a first-in-class, RAS(ON) G12D-selective tri-complex inhibitor.[8] It distinguishes itself from other KRAS inhibitors by targeting the active, GTP-bound conformation of the KRAS G12D protein.[1][2][8] **Zoldonrasib** forms a covalent tri-complex with the mutated RAS protein and cyclophilin A, enhancing its selectivity and potency.[8][11][12] This mechanism is designed to maintain effective inhibition even when upstream signaling is active, potentially delaying or circumventing resistance.[8]





Click to download full resolution via product page

Caption: **Zoldonrasib**'s mechanism of action targeting the active KRAS G12D state.

## **Experimental Workflow**

The clinical evaluation of **Zoldonrasib** follows a standard drug development workflow for targeted cancer therapies.





Click to download full resolution via product page

Caption: Workflow of the **Zoldonrasib** Phase 1/1b clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mskcc.org [mskcc.org]
- 2. allclinicaltrials.com [allclinicaltrials.com]



- 3. onclive.com [onclive.com]
- 4. New Lung Cancer Drug Shows 61% Response Rate in Clinical Trial | RVMD Stock News [stocktitan.net]
- 5. Phase II Study of Docetaxel and Trametinib in Patients with KRAS Mutation Positive Recurrent Non-Small Cell Lung Cancer (NSCLC; SWOG S1507, NCT-02642042) PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacr.org [aacr.org]
- 8. PHASE 1/1B, MULTICENTER, OPEN-LABEL, STUDY OF RMC-9805 IN PARTICIPANTS WITH ADVANCED KRASG12D-MUTANT SOLID TUMORS | Dana-Farber Cancer Institute [dana-farber.org]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Study of RMC-9805 in Participants With KRASG12D-Mutant Solid Tumors | Clinical Research Trial Listing (Advanced Solid Tumors | Colorectal Cancer (CRC) | Non-small Cell Lung Cancer (NSCLC) | Pancreatic Ductal Adenocarcinoma (PDAC) ) (NCT06040541) [trialx.com]
- 12. Zoldonrasib May Elicit Objective Responses in Patients With KRAS G12D Mutated NSCLC - The ASCO Post [ascopost.com]
- To cite this document: BenchChem. [Zoldonrasib in Oncology: A Comparative Analysis of Disease Control Rates in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10861702#disease-control-rate-of-zoldonrasib-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com